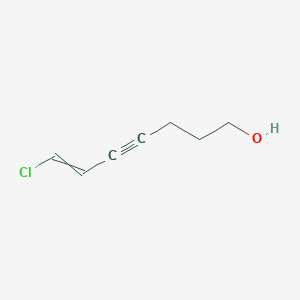
7-Chlorohept-6-en-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorohept-6-en-4-yn-1-ol is an organic compound with the molecular formula C7H9ClO It is a member of the chloroalkene family and features both an alkene and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-1-ol can be achieved through a stereoselective method involving the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. The reaction is carried out in dimethylacetamide with potassium carbonate as a base. This method yields the desired product with high regio- and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar alkynylation reactions using cost-effective and scalable reagents. The use of copper catalysts and appropriate solvents ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chlorohept-6-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of azides, nitriles, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chlorohept-6-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-Chlorohept-6-en-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack. The alkene and alkyne groups provide sites for addition reactions, enabling the formation of new bonds and complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chlorohept-1-yne: Similar structure but lacks the alkene group.
6-Chlorohept-1-en-4-yne: Similar structure with different positioning of the chlorine atom.
7-Chloro-2-methylhept-6-en-3-yn-2-ol: Contains an additional methyl group and different functional group positioning.
Uniqueness
7-Chlorohept-6-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and chlorine functional groups, which provide diverse reactivity and potential for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
646534-13-6 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
7-chlorohept-6-en-4-yn-1-ol |
InChI |
InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7-9/h4,6,9H,3,5,7H2 |
InChI-Schlüssel |
GXNTWHHGPMBFSA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CC=CCl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


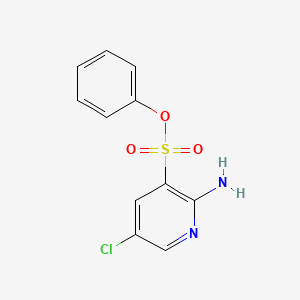
![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
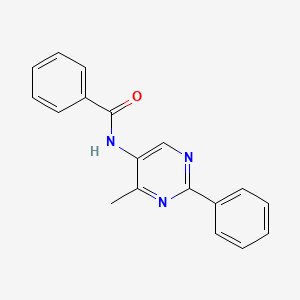
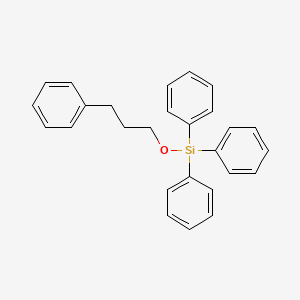



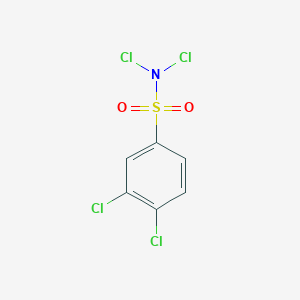
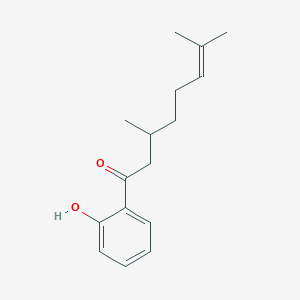

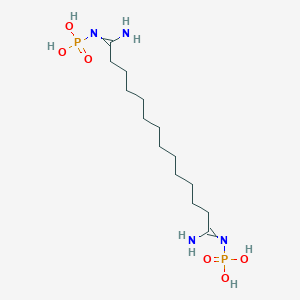
![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
